(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-Diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a sulfamoyl group (N,N-diethyl substitution) at the para-position of the benzamide moiety and a 3-methylbenzo[d]thiazol-2(3H)-ylidene substituent. This compound belongs to a class of heterocyclic enaminones, which are known for their structural versatility and bioactivity, particularly in medicinal chemistry and enzyme inhibition .
The Z-configuration of the imine bond (C=N) in the thiazole ring is critical for its electronic and steric properties, influencing interactions with biological targets.
Friedel-Crafts sulfonylation to introduce the sulfamoyl group .
Cyclocondensation of substituted benzoic acid hydrazides with isothiocyanates to form thiazole or triazole rings .
Tautomeric stabilization of the thione-thiol equilibrium in heterocyclic systems, confirmed via IR and NMR spectroscopy .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-12-10-14(11-13-15)18(23)20-19-21(3)16-8-6-7-9-17(16)26-19/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCBGEUCORGKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a benzamide core, a sulfamoyl group, and a thiazole moiety, suggest a range of biological activities. This article delves into the compound's biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 435.5 g/mol. The structural characteristics include:
- Benzamide Core : Provides stability and potential interactions with biological targets.
- Thiazole Moiety : Known for its pharmacological properties, enhancing the compound's biological profile.
- Sulfamoyl Group : Increases solubility and may contribute to antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole Derivative : Utilizing appropriate thiazole precursors.
- Coupling Reaction : Combining the thiazole with the benzamide core through amide bond formation.
- Purification : Employing techniques such as recrystallization or chromatography to achieve high purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes comparative biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-4-(N,N-diethylsulfamoyl)... | Benzamide core, thiazole moiety | Antimicrobial, anticancer |
| Sulfamethoxazole | Sulfonamide structure | Antibacterial |
| 2-Thiophenecarboxaldehyde... | Thiazole ring | Anticancer |
| Benzenesulfonamide | Sulfonamide group | Diuretic, enzyme inhibition |
This comparison highlights the unique aspects of this compound, particularly its dual functionality as both a sulfamide and thiazole derivative, potentially expanding its therapeutic applications beyond those of related compounds.
Cytotoxicity Studies
In vitro studies have shown that compounds similar to (Z)-4-(N,N-diethylsulfamoyl)... demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives evaluated for their cytotoxicity on HaCat (human epidermal keratinocytes) and BALB/c 3T3 (normal murine fibroblasts) cells revealed promising results, with some compounds exhibiting low toxicity profiles while maintaining high efficacy against cancer cells.
Molecular Docking Studies
Molecular docking studies provide insights into how (Z)-4-(N,N-diethylsulfamoyl)... interacts with biological targets at the molecular level. For example, docking simulations against key enzymes like DNA gyrase have shown strong binding affinities due to multiple hydrogen bonds and pi-stacking interactions. These interactions are crucial for the expression of antibacterial activity and suggest that this compound could serve as a lead in antibiotic development.
Case Studies
- Antimicrobial Evaluation : A study demonstrated that thiazole derivatives showed potent inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM for certain derivatives.
- Cytotoxicity Assessment : Compounds were screened for their cytotoxic effects using MTT assays on various cell lines, revealing significant activity against cancerous cells while sparing normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physicochemical properties, and biological relevance of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide with structurally analogous compounds from the literature:
Key Structural and Functional Differences
Heterocyclic Core: The target compound features a thiazole ring, while analogs like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide () contain thiadiazole cores. Thiadiazoles exhibit greater π-electron deficiency, enhancing electrophilic reactivity but reducing metabolic stability compared to thiazoles .
Sulfonamide vs. Sulfamoyl Groups :
- The N,N-diethylsulfamoyl group in the target compound differs from the tosyl (p-toluenesulfonyl) group in . Sulfamoyl derivatives generally exhibit improved water solubility and bioavailability due to their stronger hydrogen-bonding capacity .
Biological Activity :
- Thiazole derivatives (e.g., YM-1 in ) are reported as cytoprotective agents, while thiadiazole analogs () show antimicrobial and enzyme-inhibitory properties. The adamantane-thiazole hybrid () demonstrates cholinesterase inhibition, suggesting the target compound may share similar mechanisms .
Tautomerism :
- IR spectra confirm that thione tautomers (νC=S ~1250 cm⁻¹) dominate in thiazole derivatives, whereas thiol tautomers (νS-H ~2500–2600 cm⁻¹) are absent, as seen in and .
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via S-alkylation of 1,2,4-triazole precursors () or condensation reactions with α-halogenated ketones ().
- Druglikeness : The diethylsulfamoyl group enhances lipophilicity (predicted logP ~3.5) compared to tosyl derivatives (logP ~4.2), balancing membrane permeability and solubility .
- Therapeutic Potential: Structural analogs with thiazole cores (e.g., YM-1 in ) are potent cytoprotective agents, suggesting the target compound may mitigate oxidative stress in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
